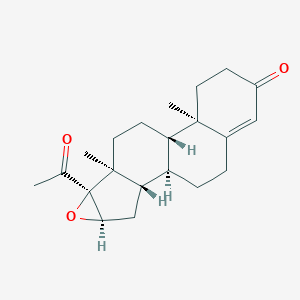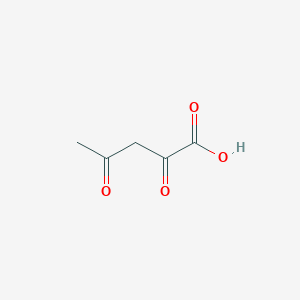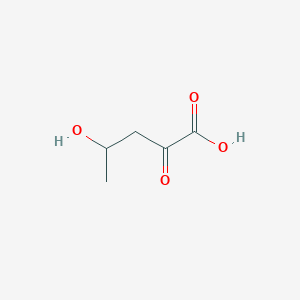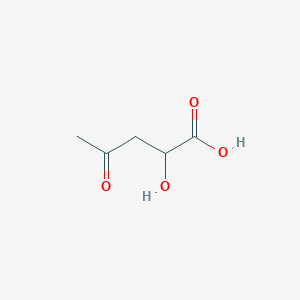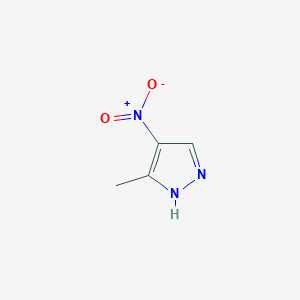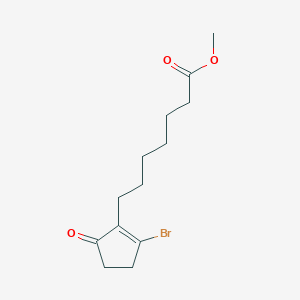
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester typically involves the bromination of 5-oxo-1-cyclopentene-1-heptanoic acid followed by esterification with methanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification process is usually carried out in the presence of an acid catalyst such as sulfuric acid .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of bromination and esterification apply.
Analyse Des Réactions Chimiques
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 5-oxo-1-cyclopentene-1-heptanoic acid methyl ester.
Reduction Reactions: The compound can be reduced to form 5-hydroxy-1-cyclopentene-1-heptanoic acid methyl ester using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form 2-bromo-5-oxo-1-cyclopentene-1-heptanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, sulfuric acid for esterification, lithium aluminum hydride (LiAlH4) for reduction, and potassium permanganate (KMnO4) for oxidation .
Applications De Recherche Scientifique
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester is used in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Medicine: It is employed in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: The compound is used in the synthesis of other complex organic molecules for industrial applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparaison Avec Des Composés Similaires
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester can be compared with similar compounds such as:
5-Oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester: Contains a chlorine atom instead of bromine, leading to different reactivity and chemical properties.
2-Iodo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
methyl 7-(2-bromo-5-oxocyclopenten-1-yl)heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3/c1-17-13(16)7-5-3-2-4-6-10-11(14)8-9-12(10)15/h2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCICYCCLIJPLMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=C(CCC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

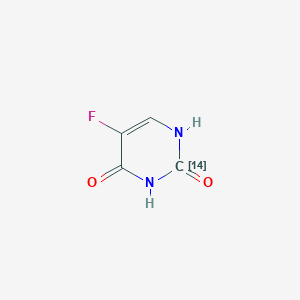
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
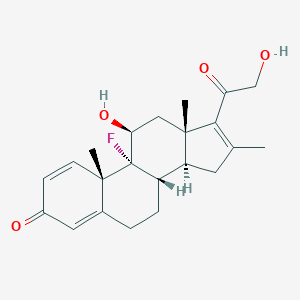

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)

